2-(Benzyloxy)-3-methyl-5-vinylpyridine 2-(Benzyloxy)-3-methyl-5-vinylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837481
InChI: InChI=1S/C15H15NO/c1-3-13-9-12(2)15(16-10-13)17-11-14-7-5-4-6-8-14/h3-10H,1,11H2,2H3
SMILES:
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol

2-(Benzyloxy)-3-methyl-5-vinylpyridine

CAS No.:

Cat. No.: VC15837481

Molecular Formula: C15H15NO

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-3-methyl-5-vinylpyridine -

Specification

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
IUPAC Name 5-ethenyl-3-methyl-2-phenylmethoxypyridine
Standard InChI InChI=1S/C15H15NO/c1-3-13-9-12(2)15(16-10-13)17-11-14-7-5-4-6-8-14/h3-10H,1,11H2,2H3
Standard InChI Key OJLQDZWDXJSAEF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1OCC2=CC=CC=C2)C=C

Introduction

2-(Benzyloxy)-3-methyl-5-vinylpyridine: A Comprehensive Analysis

2-(Benzyloxy)-3-methyl-5-vinylpyridine (CAS 1355181-09-7) is a synthetic organic compound characterized by a pyridine core substituted with a benzyloxy group at position 2, a methyl group at position 3, and a vinyl group at position 5. This compound belongs to the broader class of pyridine derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties . Below is a detailed examination of its structural, synthetic, and applicative aspects, supported by available scientific data.

Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₅NO
Molecular Weight225.29 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar solvents (e.g., methanol, water)
Boiling PointNot explicitly reported
Melting PointNot explicitly reported

The benzyloxy group enhances solubility in polar solvents compared to unsubstituted pyridine derivatives, as observed in related compounds like 5-(benzyloxy)-2-methylpyridin-4(1H)-one .

Chemical Reactivity

The vinyl group at position 5 is susceptible to addition reactions, such as polymerization or hydrohalogenation, while the benzyloxy group may participate in ether cleavage under acidic or catalytic conditions. The methyl group at position 3 likely stabilizes the pyridine ring through electron donation, reducing susceptibility to electrophilic substitution .

Key Challenges

  • Regioselectivity: Ensuring the benzyloxy group attaches specifically at position 2 requires precise control of reaction conditions.

  • Catalyst Optimization: Dehydrogenation catalysts (e.g., CeO₂) must balance activity and selectivity to avoid over-oxidation or side reactions .

Application AreaRationaleRelated Compounds
Polymer ChemistryThe vinyl group enables cross-linking or copolymerization with other monomers.Styrenic polymers, vinylpyridine resins .
Pharmaceutical IntermediatesPyridine derivatives are common scaffolds in drug design (e.g., kinase inhibitors, CNS agents).2-Methyl-5-vinylpyridine derivatives in mGlu5 receptor modulation .
Coordination ChemistryThe pyridine nitrogen can ligate transition metals, forming complexes for catalysis.Metal-organic frameworks (MOFs), homogeneous catalysts .

Precautionary Measures

HazardMitigation StrategySource
FlammabilityKeep away from heat, sparks, and open flames.
Skin/Eye IrritationWear protective gloves and eyewear.
Respiratory ExposureUse in well-ventilated areas or with a mask.

First Aid:

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Remove to fresh air and seek medical attention if symptoms persist .

Analytical Characterization

TechniquePurposeData Availability
Nuclear Magnetic Resonance (NMR)Confirm regioselectivity and structural integrity.Available upon request .
High-Performance Liquid Chromatography (HPLC)Assess purity (≥97% reported).Available upon request .
Mass Spectrometry (MS)Determine molecular weight and fragmentation patterns.Limited public data.

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences from 2-(Benzyloxy)-3-methyl-5-vinylpyridine
2-Methyl-5-vinylpyridine8817Lacks benzyloxy group; lower molecular weight (119.16 g/mol) .
5-(Benzyloxy)-2-methylpyridin-4(1H)-one958753-83-8Features a ketone at position 4; distinct reactivity due to carbonyl group .

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